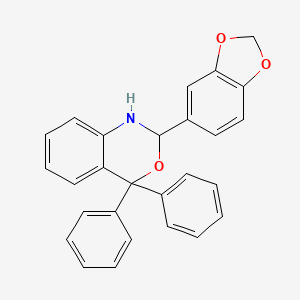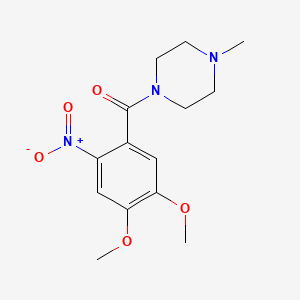![molecular formula C11H7N3O2 B5569802 1H-pyridazino[6,1-b]quinazoline-2,10-dione CAS No. 148148-00-9](/img/structure/B5569802.png)
1H-pyridazino[6,1-b]quinazoline-2,10-dione
Overview
Description
“1H-pyridazino[6,1-b]quinazoline-2,10-dione” is a chemical compound with the molecular formula C11H7N3O2 . It is a type of quinazoline, a class of organic compounds that are known for their various therapeutic and biological activities .
Synthesis Analysis
Quinazolines, including “1H-pyridazino[6,1-b]quinazoline-2,10-dione”, can be synthesized through various methods. One common method involves the reaction of aromatic aldehyde and anthranilic acid . Other synthesis methods have been reported to prepare quinazoline by aminobenzoketone, o-aminobenzohydrazide, aminobenzonitrile, aminoacetophenone, and aminobenzamide under different conditions .
Molecular Structure Analysis
The molecular structure of “1H-pyridazino[6,1-b]quinazoline-2,10-dione” consists of a benzene ring fused with a 2-pyrimidinone ring . The skeleton is composed of two six-membered aromatic rings that are fused to each other, and two nitrogen atoms are present at 1 and 3 positions on the skeleton .
Chemical Reactions Analysis
Quinazolines, including “1H-pyridazino[6,1-b]quinazoline-2,10-dione”, have been found to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, anti-inflammatory, and more . These activities are often attributed to the presence of the two nitrogen atoms in the quinazoline structure .
Physical And Chemical Properties Analysis
The average mass of “1H-pyridazino[6,1-b]quinazoline-2,10-dione” is 213.192 Da, and its monoisotopic mass is 213.053833 Da .
Scientific Research Applications
Anticancer Properties
1H-pyridazino[6,1-b]quinazoline-2,10-dione has shown promise as an anticancer agent. Researchers have explored its potential to inhibit tumor growth and metastasis. Mechanistically, it may interfere with cell cycle progression, induce apoptosis, or target specific signaling pathways involved in cancer development .
Antimicrobial Activity
The compound exhibits antimicrobial properties, making it relevant for combating bacterial and fungal infections. Studies have investigated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. Researchers are particularly interested in its mode of action and potential synergy with existing antibiotics .
Anti-inflammatory Effects
1H-pyridazino[6,1-b]quinazoline-2,10-dione has demonstrated anti-inflammatory activity. It may modulate inflammatory pathways, such as NF-κB, COX-2, and cytokines. Understanding its mechanisms could lead to novel anti-inflammatory drug development .
Anticonvulsant Properties
In preclinical studies, this compound has shown anticonvulsant effects. Researchers investigate its impact on neuronal excitability, ion channels, and neurotransmitter systems. Further exploration may reveal its potential as an adjunct therapy for epilepsy .
Cardiovascular Applications
Interest lies in the compound’s cardiovascular effects. It may influence blood pressure regulation, vascular tone, or platelet aggregation. Researchers explore its impact on hypertension and related cardiovascular disorders .
Chemical Biology and Drug Design
1H-pyridazino[6,1-b]quinazoline-2,10-dione serves as a valuable scaffold for designing novel bioactive molecules. Medicinal chemists modify its structure to create derivatives with improved pharmacological properties. Computational studies aid in predicting binding interactions with target proteins .
Future Directions
Mechanism of Action
Target of Action
The primary target of 1H-pyridazino[6,1-b]quinazoline-2,10-dione is the sphingosine-1-phosphate receptor 2 (S1PR2) . S1PR2 is a G protein-coupled receptor that plays a crucial role in various biological processes, including immune response, cardiovascular development, and neural development .
Mode of Action
1H-pyridazino[6,1-b]quinazoline-2,10-dione interacts with S1PR2 by binding to it . This interaction triggers a series of intracellular events that lead to changes in cell function.
Biochemical Pathways
The interaction of 1H-pyridazino[6,1-b]quinazoline-2,10-dione with S1PR2 affects the sphingosine-1-phosphate (S1P) signaling pathway . S1P is a bioactive lipid mediator that regulates a variety of physiological processes, including cell proliferation, survival, migration, and immune cell trafficking . By modulating the activity of S1PR2, 1H-pyridazino[6,1-b]quinazoline-2,10-dione can influence these processes .
Result of Action
The binding of 1H-pyridazino[6,1-b]quinazoline-2,10-dione to S1PR2 can lead to various molecular and cellular effects, depending on the specific context and cell type . For instance, it can influence cell proliferation, survival, and migration . The exact outcomes of these interactions are complex and depend on a variety of factors, including the specific biological context and the presence of other signaling molecules .
properties
IUPAC Name |
1H-pyridazino[6,1-b]quinazoline-2,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c15-10-6-5-9-12-8-4-2-1-3-7(8)11(16)14(9)13-10/h1-6H,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNORTKXGHPBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350723 | |
| Record name | ST50725932 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148148-00-9 | |
| Record name | ST50725932 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-3-methoxybenzenesulfonamide](/img/structure/B5569757.png)
![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5569764.png)
![3-{1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5569776.png)
![N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5569784.png)

![N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5569793.png)
![N-ethyl-4-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5569800.png)
![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5569804.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5569818.png)
![4,11-diacetyl-4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline](/img/structure/B5569831.png)
![4,6-dimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5569833.png)
